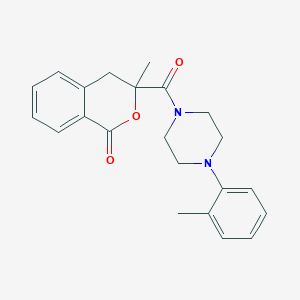

3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isochroman-1-one, also known as CTOP, is a selective antagonist of the mu-opioid receptor. It has been widely used in scientific research to study the mechanism of action and physiological effects of mu-opioid receptors.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Piperazine derivatives are synthesized for various applications, such as potential pharmaceutical compounds. For instance, novel derivatives of piperazine have been synthesized and evaluated for their pharmacological activities, including antidepressant and antianxiety properties. The synthesis involves multiple steps, starting from basic compounds and involving reactions like Claisen Schmidt condensation and cyclization, indicating the complexity and versatility of synthetic routes for piperazine derivatives (Kumar et al., 2017).

Environmental Applications

Aqueous solutions of piperazine have been studied for carbon dioxide capture, highlighting their potential in environmental applications. The resistance of piperazine to thermal degradation and oxidation makes it a suitable candidate for absorbing CO2 from industrial emissions, which could be beneficial in mitigating climate change impacts (Freeman et al., 2010).

Quantum Chemical Studies

Quantum chemical methods have been applied to study the effects of substituents on piperazine's pKa and carbamate stability, aiming to improve CO2 absorption processes. This research demonstrates the integration of computational chemistry in optimizing compounds for specific industrial applications, particularly in post-combustion carbon dioxide capture (Gangarapu et al., 2014).

Photophysical Properties

The luminescent properties of naphthalimide derivatives with piperazine substituents have been explored, indicating their potential use in fluorescent probes and photo-induced electron transfer (PET) systems. Such studies are fundamental in developing new materials for optical sensors and imaging applications (Gan et al., 2003).

Eigenschaften

IUPAC Name |

3-methyl-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-4H-isochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-16-7-3-6-10-19(16)23-11-13-24(14-12-23)21(26)22(2)15-17-8-4-5-9-18(17)20(25)27-22/h3-10H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUZUMZVTQQIJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC4=CC=CC=C4C(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2888556.png)

![Tert-butyl 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2888560.png)

![7-Methyl-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2888567.png)

![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)

![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)

![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)